2-(Trifluoromethyl)biphenyl-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethyl)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
4-(Trifluoromethyl)-2-biphenylcarboxylic acid: Similar but with the trifluoromethyl group in a different position.
Uniqueness: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups attached to a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H9F3O2 |
---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
3-phenyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(18)19/h1-8H,(H,18,19) |
InChI Key |
HFMANPWDMFQZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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